5-Hydroxyindole-2-carboxylic acid

Catalog No.
S1767991
CAS No.
21598-06-1
M.F
C9H7NO3
M. Wt
177,16 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxyindole-2-carboxylic acid

CAS Number

21598-06-1

Product Name

5-Hydroxyindole-2-carboxylic acid

IUPAC Name

5-hydroxy-1H-indole-2-carboxylic acid

Molecular Formula

C9H7NO3

Molecular Weight

177,16 g/mole

InChI

InChI=1S/C9H7NO3/c11-6-1-2-7-5(3-6)4-8(10-7)9(12)13/h1-4,10-11H,(H,12,13)

InChI Key

BIMHWDJKNOMNLD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)O

Synonyms

5-Hydroxyindole-2-carboxylicacid;21598-06-1;5-Hydroxy-1H-indole-2-carboxylicacid;5-Hydroxy-2-indolecarboxylicacid;BIMHWDJKNOMNLD-UHFFFAOYSA-N;NSC117338;zlchem754;PubChem1716;AC1L3GUD;ACMC-20am33;AC1Q5UQ2;Oprea1_412252;SCHEMBL61386;cid_88958;143510_ALDRICH;CHEMBL1368373;STOCK2S-00977;55355_FLUKA;BDBM41958;CTK1A6733;ZLD0211;MolPort-000-875-429;ZINC155676;5-hydroxy-indole-2-carboxylicacid;ACT06073

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)O

HPLC-amperometric detection of serotonin:

  • A study published in the journal "Analytical Sciences" describes the use of 5-HIAA as a mobile phase additive in a high-performance liquid chromatography (HPLC) system with amperometric detection for the determination of serotonin in biological samples like plasma, platelets, and urine []. This method offered advantages such as high sensitivity and selectivity compared to conventional electrochemical detection methods.

Precursor for synthesis of other compounds:

  • 5-HIAA can serve as a starting material for the synthesis of other biologically relevant compounds. For example, research has explored its use in the synthesis of potential antipsychotic drugs [].

Investigation of serotonin metabolism:

  • Due to its close relationship with serotonin, 5-HIAA levels can be used as an indirect marker of serotonin activity in the body. Researchers have employed 5-HIAA measurements in various studies to investigate serotonin metabolism in different contexts, including:
    • Neurological disorders: Studies have explored the potential role of altered 5-HIAA levels in conditions like depression, anxiety, and schizophrenia [, ].
    • Pharmacological studies: 5-HIAA measurements can be used to assess the effects of drugs that influence serotonin levels, providing valuable insights into their mechanisms of action [].

5-Hydroxyindole-2-carboxylic acid (5-HICA) is a molecule classified as a heterocyclic carboxylic acid. It does not occur naturally but is a valuable intermediate in organic synthesis []. Research interest in 5-HICA stems from its potential applications in developing drugs for various conditions [, , ].


Molecular Structure Analysis

The structure of 5-HICA consists of a six-membered benzene ring fused with a five-membered nitrogen-containing pyrrole ring. A hydroxyl group (OH) is attached at the fifth position (C5) of the benzene ring, and a carboxylic acid group (COOH) is attached at the second position (C2) of the pyrrole ring []. This structure offers several key features:

  • Aromaticity: The fused ring system grants aromatic character, making the molecule stable and electron-rich.
  • Functional groups: The presence of the hydroxyl and carboxylic acid groups allows for various chemical reactions and potential interactions with other molecules [, ].
  • Hydrogen bonding: The OH and COOH groups can participate in hydrogen bonding, influencing the molecule's solubility and interactions within biological systems [].

Chemical Reactions Analysis

5-HICA serves as a building block for synthesizing various complex molecules with potential therapeutic applications. Here are some relevant reactions:

  • Synthesis of seco-cyclopropylindole analogs: 5-HICA can be used to create indole analogs with modifications at the C5 position. These analogs are being explored for their anticancer properties []. (Specific reaction equation not available due to the variety of potential analogs)
  • Synthesis of indolic arylpiperazine derivatives: Through microwave-assisted reactions, 5-HICA can be transformed into indolic arylpiperazine derivatives. These derivatives are being investigated as potential ligands for serotonin receptors, which play a role in mood, cognition, and behavior []. (Specific reaction equation not available due to the complexity of the reaction)
  • Preparation of melanins: 5-HICA can be used to synthesize melanin analogs, which are pigments with potential radioprotective properties []. (Specific reaction equation not available due to the complexity of melanin synthesis)
  • Amide formation: The carboxylic acid group of 5-HICA can be converted into amides. Amide derivatives of 5-HICA are being studied as potential histamine-3 receptor inverse agonists for treatment of obesity []. (Equation: 5-HICA + R-NH2 -> 5-HICA-amide + H2O) (R represents an organic group)

Physical And Chemical Properties Analysis

  • Appearance: Pale cream to cream to yellow to pale brown crystals or powder [].
  • Melting point: Data not readily available.
  • Boiling point: Data not readily available.
  • Solubility: Soluble in some organic solvents and slightly soluble in water [].
  • Stability: Relatively stable under normal storage conditions [].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21598-06-1

Wikipedia

5-Hydroxyindole-2-carboxylic acid

Dates

Modify: 2023-08-15

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